5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an allyl group at position 5 on the pyrrolo[3,2-d]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyl-substituted product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution: Formation of amine or thiol-substituted derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential anticancer agents and kinase inhibitors.
Biological Studies: Investigated for its cytotoxic effects against various cancer cell lines.
Chemical Biology: Utilized in the study of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells and the modulation of other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the allyl group but shares the core structure and chlorine substitutions.
5-Allyl-2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine: Similar structure with a methyl group instead of a second chlorine atom.
Uniqueness
5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both the allyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H7Cl2N3 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2,4-dichloro-5-prop-2-enylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3/c1-2-4-14-5-3-6-7(14)8(10)13-9(11)12-6/h2-3,5H,1,4H2 |
InChI Key |
JUAZIHNJVOYOTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC2=C1C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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